molecular formula C8H3Br4NO B3832994 3,3,5,7-tetrabromo-1H-indol-2-one

3,3,5,7-tetrabromo-1H-indol-2-one

Cat. No.: B3832994
M. Wt: 448.73 g/mol
InChI Key: UNTVJWYGRFKTHU-UHFFFAOYSA-N
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Description

3,3,5,7-tetrabromo-1H-indol-2-one is a halogenated indole derivative Indole derivatives are significant in both natural and synthetic chemistry due to their diverse biological activities and applications in various fields such as medicine, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,7-tetrabromo-1H-indol-2-one typically involves the bromination of indole derivatives. One common method is the electrophilic aromatic substitution reaction where indole is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3,3,5,7-tetrabromo-1H-indol-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The indole ring can be oxidized to form different oxidation states, leading to the formation of quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove bromine atoms or to modify the indole ring structure.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) are used.

Major Products Formed

    Substitution Reactions: Products include various substituted indole derivatives with different functional groups replacing the bromine atoms.

    Oxidation Reactions: Products include oxidized indole derivatives such as indole-quinones.

    Reduction Reactions: Products include reduced indole derivatives with fewer bromine atoms or modified ring structures.

Scientific Research Applications

3,3,5,7-tetrabromo-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its halogenated structure which imparts unique properties.

Mechanism of Action

The mechanism of action of 3,3,5,7-tetrabromo-1H-indol-2-one involves its interaction with various molecular targets and pathways. The bromine atoms in the compound enhance its reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects. For example, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    3,3,5,7-tetrachloro-1H-indol-2-one: Similar structure but with chlorine atoms instead of bromine.

    3,3,5,7-tetrafluoro-1H-indol-2-one: Similar structure but with fluorine atoms instead of bromine.

    3,3,5,7-tetraiodo-1H-indol-2-one: Similar structure but with iodine atoms instead of bromine.

Uniqueness

3,3,5,7-tetrabromo-1H-indol-2-one is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable than chlorine and fluorine, leading to different steric and electronic effects. Additionally, bromine’s moderate reactivity compared to iodine makes it suitable for a wider range of chemical reactions and applications.

Properties

IUPAC Name

3,3,5,7-tetrabromo-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br4NO/c9-3-1-4-6(5(10)2-3)13-7(14)8(4,11)12/h1-2H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTVJWYGRFKTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(C(=O)N2)(Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,5,7-tetrabromo-1H-indol-2-one
Reactant of Route 2
3,3,5,7-tetrabromo-1H-indol-2-one
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Reactant of Route 6
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